antigen Sm23, Schistosoma
Description
Structural Features and Transmembrane Domain Organization
Antigen Sm23 exhibits a complex membrane topology characterized by multiple transmembrane domains and distinct hydrophilic regions that extend into the extracellular space. The protein belongs to the family of cysteine-rich, hydrophobic proteins and displays a highly conserved hydrophobicity profile that predicts four transmembrane segments. This structural organization places Sm23 within the transmembrane 4 superfamily, a group of type III membrane proteins that span the plasma membrane four times and contain at least seven conserved cysteine residues.
The molecular architecture of Sm23 includes two predicted external hydrophilic domains that serve as the primary sites for immune recognition. These extracellular regions demonstrate high immunogenicity and contain multiple B cell epitopes, making them crucial for host-parasite interactions. Epitope mapping studies have identified at least four T cell epitopes within the large hydrophilic domain, with one particularly significant segment of 23 amino acids containing both T cell and B cell epitopes along with a putative glycosylation site.
Structural analysis reveals that Sm23 functions as an integral membrane protein with a molecular weight of approximately 23 kilodaltons. The protein maintains a surface location on adult worms, as confirmed through immunochemical analyses. The transmembrane organization allows Sm23 to serve as a stable membrane anchor while presenting immunogenic domains to the host immune system.
Properties
CAS No. |
128634-83-3 |
|---|---|
Molecular Formula |
C8H19ClN2O2 |
Synonyms |
antigen Sm23, Schistosoma |
Origin of Product |
United States |
Scientific Research Applications
Immunogenicity and Protective Efficacy
Research has indicated that Sm23 can stimulate an immune response in both humans and animal models. For instance, studies involving murine models demonstrated that immunization with recombinant Sm23 led to significant reductions in worm burdens and associated pathology . The immune response was characterized by elevated levels of specific immunoglobulin G (IgG) subtypes, particularly IgG1 and IgG2a, indicative of a Th1-type immune response .
Combination Vaccines
Sm23 has been explored as part of combination vaccines alongside other antigens such as Sm29. The aim is to enhance protective immunity against schistosomiasis by leveraging multiple antigenic targets to elicit a broader immune response. Recent studies have shown that combining Sm23 with other integral membrane proteins can improve vaccine efficacy in pre-clinical trials .
Serological Testing
Sm23 has been utilized in serological assays to diagnose S. mansoni infections. ELISA tests measuring antibodies against Sm23 have shown promise in differentiating between infected and non-infected individuals . In a study involving travelers returning from endemic regions, the presence of antibodies against Sm23 correlated with active infections, highlighting its potential as a reliable diagnostic tool .
Biomarker for Immune Response
The antibody responses to Sm23 have been investigated as potential biomarkers for assessing the immune status of individuals exposed to schistosomiasis. Variability in antibody titers among different populations suggests that Sm23 could serve as an indicator of exposure levels and infection status, aiding public health surveillance efforts .
Case Study: Immune Response Characterization
A study conducted on sera from patients in Sudan and Egypt revealed significant variability in antibody responses to Sm23, with most reactivity directed towards its C-terminal region . This research underscores the importance of understanding individual immune responses for developing effective vaccines.
Case Study: Vaccine Trials
In preclinical trials, mice vaccinated with recombinant Sm23 exhibited a 51% reduction in adult worm burdens compared to controls. The study also noted a significant down-regulation of genes associated with immune evasion in worms recovered from vaccinated mice, suggesting that vaccination may alter the expression of surface antigens critical for parasite survival .
Summary Table: Applications of Antigen Sm23
| Application Type | Description | Key Findings |
|---|---|---|
| Vaccine Development | Utilized as an immunogenic component in vaccine formulations | Induces protective immunity; reduces worm burden in animal models |
| Diagnostic Testing | Employed in serological assays for detecting S. mansoni infections | Correlates with active infections; variable antibody responses among populations |
| Immune Response Biomarker | Serves as a potential biomarker for assessing exposure levels and immune status | Variability indicates different exposure levels; useful for public health surveillance |
Comparison with Similar Compounds
Tetraspanins in Schistosoma spp.
Sj23 (Schistosoma japonicum)
- Structural Homology: Sj23 shares 78% amino acid sequence identity with Sm23, reflecting conserved tetraspanin features (e.g., CCG motif, large extracellular loop) .
- Functional Role : Both proteins are implicated in tegumental integrity and immune evasion. However, Sj23-based DNA vaccines in water buffaloes reduced S. japonicum infection by 40–60%, outperforming Sm23 in cross-species efficacy .
- Immunogenicity: Sj23 induces higher IgG2a responses in bovines compared to Sm23, which predominantly triggers IgG1 in mice, suggesting host-specific immune modulation .
SmTsp2 (S. mansoni)
- Distinct Epitopes: SmTsp2, another S. mansoni tetraspanin, shares <30% sequence identity with Sm23. Unlike Sm23, SmTsp2 is recognized by infection sera via conformational epitopes that are reduction-sensitive .
- Vaccine Performance: SmTsp2 outperforms Sm23 in murine trials, achieving >60% worm reduction, possibly due to its role in tegumental turnover and broader epitope diversity .
Non-Tetraspanin Schistosome Antigens
Glutathione S-Transferases (GSTs)
- Functional Contrast : GSTs (e.g., Sb28GST in S. bovis) are enzymatic antigens involved in detoxification, unlike Sm23’s structural role.
Paramyosin
- Localization : This myofibrillar protein is internal, unlike surface-exposed Sm23.
- Immune Response : Paramyosin induces Th2-polarized immunity, while Sm23 elicits mixed Th1/Th2 responses, critical for neutralizing tegumental defenses .
Human and Pathogen Tetraspanins
Sm23 exhibits molecular mimicry with human tetraspanins, complicating its role in immune evasion and cross-reactivity:
- CD9/CD37 : Sm23 shares 25–30% sequence homology with these B-cell antigens, which regulate cell adhesion and motility. Antibodies against Sm23 may cross-react with tumor-associated CD9/CD37, suggesting a link between schistosomiasis and cancer .
- ME491 (CD63): A melanoma-associated antigen, ME491, shares conserved domains with Sm23. This overlap may explain the antigen’s cross-reactivity in cancer patients with chronic schistosomiasis .
Table 1: Comparative Features of Sm23 and Key Antigens
| Antigen | Organism | Localization | Key Function | Vaccine Efficacy (Model) | Immune Response |
|---|---|---|---|---|---|
| Sm23 | S. mansoni | Tegument | Membrane organization | 30–50% worm reduction (mice) | Th1/Th2 mixed |
| Sj23 | S. japonicum | Tegument | Immune evasion | 40–60% reduction (buffalo) | IgG2a-dominant |
| SmTsp2 | S. mansoni | Tegument | Tegument turnover | >60% worm reduction (mice) | Conformational epitopes |
| Sb28GST | S. bovis | Cytosol | Detoxification | 50–70% egg reduction (cattle) | Th2-polarized |
| ME491 (CD63) | Human | Melanoma | Tumor progression | N/A | Cross-reactive with Sm23 |
Preparation Methods
Freeze-Thaw and Sucrose-Gradient Centrifugation
Roberts et al. pioneered a method where adult worms are frozen in liquid nitrogen, thawed on ice, and subjected to vortexing in Tris-buffered saline (TBS) containing protease inhibitors. This process shears the outer tegumental membranes, which are then separated via centrifugation at 5,000 × g for 30 minutes. The resulting pellet, termed the apical membrane extract, is enriched with Sm23 and other tegumental proteins. Sucrose-gradient centrifugation further purifies the extract by exploiting density differences between membrane fragments and cytosolic contaminants.
Mechanical Disruption and Phase Separation
Alternative approaches involve homogenizing cercariae or schistosomula in buffer systems containing 20 mM Tris-HCl (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, and protease inhibitors. Phase separation using Triton X-114 confirms Sm23’s dual membrane association: it partitions into the detergent phase due to its GPI anchor and transmembrane domains. Post-PIPLC (phosphatidylinositol-specific phospholipase C) treatment, Sm23 remains detergent-phase-associated, validating its transmembrane topology.
Recombinant Production of Sm23
Recombinant DNA technology has overcome the limitations of low native Sm23 yields. Three expression systems—Escherichia coli, baculovirus-insect cells, and Salmonella dublin—have been optimized for Sm23 production.
coli Expression Systems
The JSC-His vector facilitates Sm23 expression in E. coli ER2738, yielding scFv (single-chain variable fragment) constructs with hexahistidine tags. Induced cultures are lysed via sonication, and soluble fractions are purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Coomassie-stained SDS-PAGE confirms >90% purity, with typical yields of 2–3 mg/L. However, E. coli lacks post-translational modification capacity, necessitating alternative systems for GPI-anchored Sm23.
Baculovirus-Insect Cell Systems
Recombinant baculovirus encoding full-length Sm23 infects Spodoptera frugiperda (Sf9) cells, enabling GPI anchor attachment. Surface localization is confirmed via immunofluorescence, and PIPLC resistance confirms dual transmembrane-GPI anchoring. Yields reach 5–10 mg/L, with intact antigenicity verified by ELISA using sera from infected hosts.
Salmonella dublin Flagellar Display
For vaccine applications, Sm23 epitopes are displayed on Salmonella dublin flagellin via plasmid pLS408. The 9B peptide-1 epitope (GGT TTC ACT ACT AAC GAA GAA AGA TAT AAC GTT TTC GCT GAA) is inserted into flagellin genes, and recombinant flagella are purified via acidic cleavage. This system elicits robust mucosal immunity in intranasal vaccination trials.
Purification and Characterization of Sm23
Affinity Chromatography
His-tagged recombinant Sm23 is purified using Ni-NTA resin, with imidazole gradients (10–250 mM) eluting the protein at ~150 mM. Contaminants are removed via size-exclusion chromatography (Superdex 200), achieving monodisperse preparations.
Table 1: Purification Summary of Recombinant Sm23
| Step | Volume (mL) | Total Protein (mg) | Purity (%) |
|---|---|---|---|
| Crude Lysate | 50 | 150 | 10 |
| Ni-NTA Eluate | 10 | 45 | 80 |
| Size Exclusion | 5 | 30 | 95 |
Structural and Functional Assays
-
SDS-PAGE and Western Blot : Reducing conditions reveal Sm23’s ~23 kDa band, confirmed by anti-His or anti-E-tag antibodies.
-
Lipid Raft Association : Triton X-100 insolubility at 4°C and co-flotation with cholesterol-rich membranes confirm Sm23’s lipid raft localization.
-
Enzymatic Treatments : PIPLC incubation fails to release Sm23 from membranes, unlike purely GPI-anchored proteins.
Applications of Sm23 in Schistosomiasis Research
Vaccine Development
Sm23’s surface exposure and conserved B-cell epitopes make it a prime vaccine target. Murine trials with recombinant Sm23 adjuvanted with CpG or alum induce 30–40% worm burden reduction. DNA vaccines encoding Sm23 elicit Th1-polarized responses, enhancing IFN-γ and IgG2a production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
